2-Amino-5-cyano-3-methylbenzoic acid

Catalog No.
S701045
CAS No.
871239-18-8
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-cyano-3-methylbenzoic acid

CAS Number

871239-18-8

Product Name

2-Amino-5-cyano-3-methylbenzoic acid

IUPAC Name

2-amino-5-cyano-3-methylbenzoic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13)

InChI Key

FYPIIMYXBCWBPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)O)C#N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)C#N

2-Amino-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol. This compound features an amino group (-NH₂) and a cyano group (-C≡N) attached to a methyl-substituted benzoic acid structure, making it a member of the benzoic acid derivatives. It is characterized by its potential applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various

As research on 2-Amino-5-cyano-3-methylbenzoic acid is limited, there is no current information available on its mechanism of action in biological systems.

  • Potential skin and eye irritation due to the acidic nature of the carboxylic acid group [].
  • Potential respiratory irritation if inhaled as a dust [].
Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, which are significant in synthetic organic chemistry.

The synthesis of 2-Amino-5-cyano-3-methylbenzoic acid can be achieved through several methods:

  • Cyanation of Methylbenzoic Acid: Starting from 3-methylbenzoic acid, cyanide can be introduced under basic conditions to form the cyano derivative.
  • Amination Reactions: Following cyanation, an amination step can introduce the amino group, typically using ammonia or amines in the presence of catalysts.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies for functional groups to ensure selective reactions.

2-Amino-5-cyano-3-methylbenzoic acid has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Organic Synthesis: The compound can be utilized in various organic reactions as a building block for more complex molecules.
  • Research: It could be used in studies exploring structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with 2-Amino-5-cyano-3-methylbenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
2-Amino-5-chloro-3-methylbenzoic acidChlorine atom instead of cyano groupPotentially different biological activity due to chlorine's electronegativity
3-Amino-4-cyano-benzoic acidDifferent position of amino and cyano groupsMay exhibit distinct reactivity patterns
2-Amino-4-cyano-5-methylbenzoic acidAltered position of functional groupsUnique reactivity due to different sterics

The uniqueness of 2-Amino-5-cyano-3-methylbenzoic acid lies in its specific arrangement of functional groups, which may influence its reactivity and biological interactions differently compared to other compounds listed.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-cyano-3-methylbenzoic acid

Dates

Last modified: 08-15-2023

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